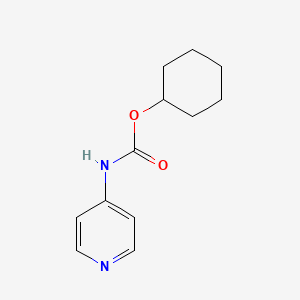![molecular formula C14H17NS B14154715 N-phenyl-9-thiabicyclo[3.3.1]non-2-en-6-amine CAS No. 6436-02-8](/img/structure/B14154715.png)
N-phenyl-9-thiabicyclo[3.3.1]non-2-en-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-9-thiabicyclo[3.3.1]non-2-en-6-amine is a compound that belongs to the class of bicyclic compounds. These compounds are characterized by their unique ring structures, which often impart distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-9-thiabicyclo[3.3.1]non-2-en-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzopyrylium salt with a phenol derivative in the presence of a chiral anionic catalyst. This reaction is followed by acid-catalyzed cyclization to construct the bicyclic skeleton .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
N-phenyl-9-thiabicyclo[3.3.1]non-2-en-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted bicyclic compounds.
Wissenschaftliche Forschungsanwendungen
N-phenyl-9-thiabicyclo[3.3.1]non-2-en-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N-phenyl-9-thiabicyclo[3.3.1]non-2-en-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-phenyl-9-thiabicyclo[3.3.1]non-6-en-2-amine: A closely related compound with similar structural features.
2,8-dioxabicyclo[3.3.1]nonane: Another bicyclic compound with different heteroatoms in the ring structure.
Uniqueness
N-phenyl-9-thiabicyclo[3.3.1]non-2-en-6-amine is unique due to its specific bicyclic structure and the presence of a sulfur atom. This imparts distinct chemical reactivity and biological activity compared to other bicyclic compounds .
Eigenschaften
CAS-Nummer |
6436-02-8 |
|---|---|
Molekularformel |
C14H17NS |
Molekulargewicht |
231.36 g/mol |
IUPAC-Name |
N-phenyl-9-thiabicyclo[3.3.1]non-6-en-2-amine |
InChI |
InChI=1S/C14H17NS/c1-2-5-11(6-3-1)15-13-10-9-12-7-4-8-14(13)16-12/h1-7,12-15H,8-10H2 |
InChI-Schlüssel |
HVZPBXXOVBXJSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2CC=CC1S2)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-Methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-phenyl-acetamide](/img/structure/B14154638.png)
![2-Ethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanenitrile](/img/structure/B14154646.png)




![Ethyl 2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxoquinazolin-3-yl]oxyacetate](/img/structure/B14154663.png)



![N-[1-(4-Fluorophenyl)ethylidene]benzenamine](/img/structure/B14154696.png)

![N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(furan-2-yl)-4-methylpentyl]acetamide](/img/structure/B14154707.png)
![ethyl 1-[2-(5-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-3-carboxylate](/img/structure/B14154728.png)
